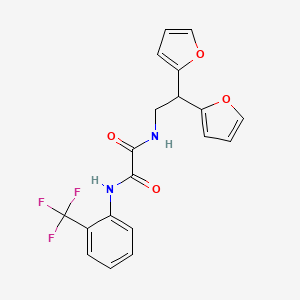
N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains two furan rings attached to an ethyl group, which is connected to an oxalamide group. The oxalamide group is also connected to a phenyl ring with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan rings, the ethyl group, the oxalamide group, and the phenyl ring with the trifluoromethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan rings, the oxalamide group, and the trifluoromethyl group could affect its polarity, solubility, and reactivity .Scientific Research Applications
Anti-Fibrosis Activity
The study by Gu et al highlights the anti-fibrotic potential of this compound. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including our compound of interest. These derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—demonstrated better anti-fibrotic activities than existing drugs Pirfenidone and Bipy55′DC. Their IC50 values were 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents.
Antimicrobial Properties
Pyrimidine derivatives, including our compound, have been reported to exhibit antimicrobial activity . Further investigations could explore its potential as an antimicrobial agent against specific pathogens.
Antiviral Applications
Similar to antimicrobial properties, pyrimidine-based compounds often possess antiviral activity . Researchers could explore whether N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide shows promise against specific viruses.
Antitumor Potential
Pyrimidine derivatives have been investigated as antitumor agents . Our compound might be explored for its cytotoxic effects on cancer cells or its ability to inhibit tumor growth.
Chemical Biology and Medicinal Chemistry
The pyrimidine moiety is considered a privileged structure in medicinal chemistry . Researchers could use N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide as a scaffold to design novel heterocyclic compounds with diverse biological activities. Its unique substitution pattern and functional groups make it an interesting starting point for drug discovery.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)13-5-1-2-6-14(13)24-18(26)17(25)23-11-12(15-7-3-9-27-15)16-8-4-10-28-16/h1-10,12H,11H2,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPBGEOZCIHUDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)


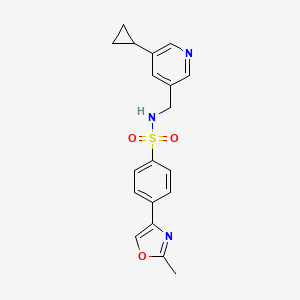
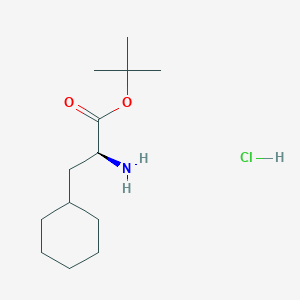
![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)
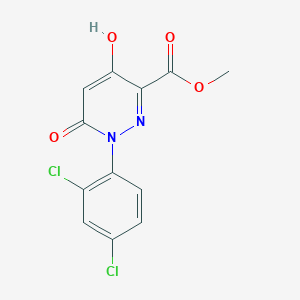
![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)
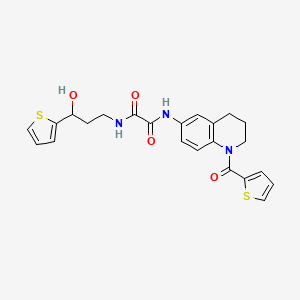
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)
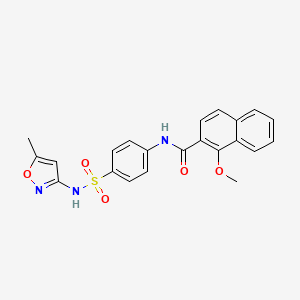
![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)